Cas no 1379346-13-0 (2-(Aminomethyl)-4-bromo-5-chloroaniline)

2-(Aminomethyl)-4-bromo-5-chloroaniline is a halogenated aromatic amine compound featuring both amino and aminomethyl functional groups, making it a versatile intermediate in organic synthesis. Its bromo and chloro substituents enhance reactivity, facilitating selective cross-coupling and substitution reactions. The compound’s bifunctional nature allows for applications in pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of complex heterocycles or bioactive molecules. Its stability under standard conditions ensures reliable handling and storage. The presence of multiple reactive sites enables precise modifications, making it valuable for constructing tailored molecular architectures. This compound is particularly useful in medicinal chemistry for developing targeted therapeutic agents.
2-(Aminomethyl)-4-bromo-5-chloroaniline structure
1379346-13-0 structure
Product Name:2-(Aminomethyl)-4-bromo-5-chloroaniline
CAS No:1379346-13-0
MF:C7H8BrClN2
MW:235.508819580078
CID:4936501
Update Time:2025-05-25

2-(Aminomethyl)-4-bromo-5-chloroaniline Chemical and Physical Properties

Names and Identifiers

    • 2-(Aminomethyl)-4-bromo-5-chloroaniline
    • Inchi: 1S/C7H8BrClN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,3,10-11H2
    • InChI Key: XXNJZMPPSDOLAB-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=C(C=1)CN)N)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • XLogP3: 2
  • Topological Polar Surface Area: 52

2-(Aminomethyl)-4-bromo-5-chloroaniline Pricemore >>

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Additional information on 2-(Aminomethyl)-4-bromo-5-chloroaniline

Introduction to 2-(Aminomethyl)-4-bromo-5-chloroaniline (CAS No. 1379346-13-0)

2-(Aminomethyl)-4-bromo-5-chloroaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1379346-13-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a benzene ring substituted with an amino group, a bromine atom at the 4-position, and a chlorine atom at the 5-position, serves as a versatile building block for the development of various bioactive molecules. Its structural attributes make it particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

The molecular structure of 2-(Aminomethyl)-4-bromo-5-chloroaniline consists of a benzene core with two halogen atoms and an amine-methyl side chain. This configuration provides multiple reactive sites, enabling diverse chemical transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and condensation reactions. These properties are exploited in synthetic pathways to create more complex molecules with tailored biological activities.

In recent years, there has been growing interest in 2-(Aminomethyl)-4-bromo-5-chloroaniline due to its potential applications in drug discovery. The presence of both bromine and chlorine atoms makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, which are pivotal in constructing biaryl structures found in many pharmacologically active compounds. For instance, Suzuki-Miyaura and Buchwald-Hartwig couplings can be employed to introduce aryl or heteroaryl groups, expanding the structural diversity of derivatives.

One of the most compelling aspects of 2-(Aminomethyl)-4-bromo-5-chloroaniline is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted in anticancer therapies. By modifying the benzene ring or extending the side chain with additional functional groups, researchers can generate inhibitors with high selectivity and potency. The aminomethyl group, in particular, allows for further derivatization into amides, ureas, or sulfonamides, which are common pharmacophores in kinase inhibitors.

Recent studies have highlighted the role of halogenated anilines in medicinal chemistry. The halogen atoms in 2-(Aminomethyl)-4-bromo-5-chloroaniline not only facilitate cross-coupling reactions but also influence the electronic properties of the molecule. This can be leveraged to modulate binding affinity and selectivity when designing new drug candidates. For example, computational studies have demonstrated that the electron-withdrawing nature of chlorine and bromine can enhance interactions with specific amino acid residues in protein targets.

The synthesis of 2-(Aminomethyl)-4-bromo-5-chloroaniline typically involves multi-step processes starting from commercially available aniline derivatives. A common route includes bromination at the 4-position followed by chlorination at the 5-position, with subsequent introduction of the aminomethyl group via nucleophilic substitution or reductive amination. Advances in catalytic methods have improved the efficiency and yield of these reactions, making 1379346-13-0 more accessible for industrial applications.

In addition to its pharmaceutical applications, 2-(Aminomethyl)-4-bromo-5-chloroaniline has shown promise in materials science. The ability to functionalize its structure allows for the creation of conjugated polymers and organic semiconductors with tailored electronic properties. These materials are relevant in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The halogen atoms can also serve as anchor points for further modifications, enabling precise control over molecular packing and charge transport.

The safety profile of 2-(Aminomethyl)-4-bromo-5-chloroaniline is another critical consideration. While it is not classified as a hazardous material under standard regulations, appropriate handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE), including gloves and safety goggles, is recommended during handling and storage. Furthermore, storage conditions should be controlled to prevent degradation due to moisture or heat.

Future research directions for 2-(Aminomethyl)-4-bromo-5-chloroaniline may focus on exploring its role in developing novel therapeutic agents targeting emerging diseases. The versatility of its structure makes it a valuable scaffold for generating libraries of compounds for high-throughput screening. Additionally, green chemistry approaches could be employed to optimize synthetic routes with reduced environmental impact.

In conclusion,1379346-13-0 represents a crucial intermediate with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it indispensable for researchers seeking to develop innovative bioactive molecules and advanced materials. As synthetic methodologies continue to evolve,2-(Aminomethyl)-4-bromo-5-chloroaniline will undoubtedly remain at the forefront of chemical research.

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